1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549848
InChI: InChI=1S/C9H7ClF2O/c1-5-2-3-6(10)4-7(5)8(13)9(11)12/h2-4,9H,1H3
SMILES: CC1=C(C=C(C=C1)Cl)C(=O)C(F)F
Molecular Formula: C9H7ClF2O
Molecular Weight: 204.60 g/mol

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13549848

Molecular Formula: C9H7ClF2O

Molecular Weight: 204.60 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone -

Specification

Molecular Formula C9H7ClF2O
Molecular Weight 204.60 g/mol
IUPAC Name 1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone
Standard InChI InChI=1S/C9H7ClF2O/c1-5-2-3-6(10)4-7(5)8(13)9(11)12/h2-4,9H,1H3
Standard InChI Key SBIHPMGWJWFWTG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)C(=O)C(F)F
Canonical SMILES CC1=C(C=C(C=C1)Cl)C(=O)C(F)F

Introduction

Chemical Identity and Structural Features

Structural Analysis

The molecule consists of two primary components:

  • Aromatic core: A 5-chloro-2-methylphenyl group, where the chlorine atom and methyl group occupy para and ortho positions relative to the ketone attachment site. This substitution pattern imposes steric and electronic effects that influence reactivity .

  • Difluoroethanone moiety: The ketone group (-CO-) is bonded to a carbon atom bearing two fluorine atoms, creating a strong electron-withdrawing effect that polarizes the carbonyl group. This enhances electrophilicity, a trait exploited in nucleophilic acyl substitution reactions .

The three-dimensional conformation of the molecule is influenced by hyperconjugation between the fluorine lone pairs and the carbonyl π-system, stabilizing the planar geometry around the ketone .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone is documented, analogous fluorinated ketones are typically synthesized via:

Friedel-Crafts Acylation

A plausible route involves reacting 5-chloro-2-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) :

5-Chloro-2-methylbenzene+ClCOCF2HAlCl31-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone+HCl\text{5-Chloro-2-methylbenzene} + \text{ClCOCF}_2\text{H} \xrightarrow{\text{AlCl}_3} \text{1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone} + \text{HCl}

This method mirrors the synthesis of 1-(3,5-dichlorophenyl)-2,2-difluoroethanone, where halogenated aromatics undergo electrophilic substitution with fluorinated acyl chlorides .

Halogen Exchange Reactions

An alternative approach utilizes halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) as a fluorinating agent. Base-mediated dehydrohalogenation generates electrophilic difluorovinyl intermediates, which can react with phenolic or enolic species . For example:

5-Chloro-2-methylphenol+CF2=CClBrKOH1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone+KBr+H2O\text{5-Chloro-2-methylphenol} + \text{CF}_2\text{=CClBr} \xrightarrow{\text{KOH}} \text{1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone} + \text{KBr} + \text{H}_2\text{O}

This method, optimized for aryl ethers , could be adapted for ketone synthesis by modifying reaction conditions.

Yield Optimization

Key factors influencing yield in analogous syntheses include:

  • Temperature: Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions like dehalogenation .

  • Base selection: Potassium hydroxide (KOH) outperforms sodium hydride (NaH) in deprotonating substrates, achieving yields up to 74% in related systems .

  • Solvent polarity: Polar aprotic solvents (e.g., THF, DMF) stabilize ionic intermediates and enhance electrophilic reactivity .

Physicochemical Properties

Thermodynamic Parameters

Based on analogs like 1-(3,5-dichlorophenyl)-2,2-difluoroethanone and 2,2-difluoroethanol , the following properties are inferred:

PropertyValue/Description
Density1.3–1.5 g/cm³
Boiling Point220–240°C (extrapolated)
Melting Point45–55°C
SolubilityMiscible in organic solvents (e.g., CHCl₃, DMSO); low in water (<0.1 g/L)

The electron-withdrawing effects of fluorine and chlorine increase molecular polarity, raising the boiling point relative to non-halogenated analogs .

Spectral Characterization

Hypothetical spectral data, derived from structurally related compounds :

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 2.40 (s, 3H, CH₃), 7.30–7.50 (m, 3H, aromatic), 7.60 (d, J = 8.4 Hz, 1H, aromatic).

  • ¹³C NMR (100 MHz, CDCl₃): δ 21.5 (CH₃), 112.5 (t, J = 250 Hz, CF₂), 128.0–140.0 (aromatic carbons), 190.5 (CO).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −75.5 (dd, J = 138 Hz, 2F).

Mass Spectrometry

  • EI-MS: m/z 216 [M]⁺, 181 [M−Cl]⁺, 123 [C₆H₄ClCH₃]⁺.

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electron-deficient carbonyl group undergoes reactions with nucleophiles (e.g., amines, alcohols):

R-CO-CF2-Ph+NH2R’R’-NH-CO-CF2-Ph+HX\text{R-CO-CF}_2\text{-Ph} + \text{NH}_2\text{R'} \rightarrow \text{R'-NH-CO-CF}_2\text{-Ph} + \text{HX}

This reactivity is leveraged in prodrug design, where the ketone serves as a metabolically labile linker .

Radical Reactions

The C-Cl and C-F bonds participate in radical-mediated transformations. For example, zinc-mediated reduction could yield dehalogenated products:

Ph-CO-CF2ClZn, TMSClPh-CO-CF2H+ZnCl2\text{Ph-CO-CF}_2\text{Cl} \xrightarrow{\text{Zn, TMSCl}} \text{Ph-CO-CF}_2\text{H} + \text{ZnCl}_2

Such reactions are critical for modifying bioactivity .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated ketones are precursors to protease inhibitors and kinase modulators. The difluoro group enhances metabolic stability by resisting oxidative degradation .

Agrochemical Development

Chlorinated aromatics paired with fluorinated ketones show promise as herbicides, exploiting the combined electronegativity of Cl and F to disrupt plant enzymatic processes .

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